An In-depth Technical Guide to the Chemical and Biological Properties of Corosolic Acid
An In-depth Technical Guide to the Chemical and Biological Properties of Corosolic Acid
Introduction
This technical guide provides a comprehensive overview of Corosolic acid, a pentacyclic triterpenoid (B12794562) of significant interest to researchers in drug development. While the initial topic of interest was Corosin, a compound with the molecular formula C30H46O7, publicly available data on its specific biological activities and mechanisms of action are limited. In contrast, Corosolic acid (C30H48O4), a structurally related and extensively studied compound, offers a wealth of information. This guide will focus on the chemical structure, biological activities, and modulated signaling pathways of Corosolic acid, serving as a valuable resource for scientific professionals. Corosolic acid is a naturally occurring compound found in various plants, notably in the leaves of Lagerstroemia speciosa (banaba)[1][2]. It has garnered attention for its diverse pharmacological effects, including anti-diabetic, anti-inflammatory, and anti-cancer properties[3][4][5].
Chemical Structure of Corosolic Acid
Corosolic acid, also known as 2α-hydroxyursolic acid, is a pentacyclic triterpene acid. Its chemical structure is similar to that of ursolic acid, with the key difference being the presence of a hydroxyl group at the 2-alpha position[1].
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid[6] |
| CAS Number | 4547-24-4[1][6] |
| Molecular Formula | C30H48O4[1][6][7] |
| Molar Mass | 472.710 g·mol−1[1] |
| SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
| InChI | InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1[1] |
Quantitative Biological Activity
Corosolic acid has demonstrated a range of biological activities, with quantitative data available from various in vitro studies. The following table summarizes some of the key findings.
| Cell Line/Target | Assay Type | Result (IC50/Concentration) | Biological Effect | Reference |
| Colon Cancer (HCT-15, DLD-1) | Proliferation Assay | 20, 40, 60 µM (for 8h) | Dose-dependent suppression of proliferation | [8] |
| Epithelial Ovarian Cancer | STAT3 Activity Assay | 20 µM (in combination with 10 µM paclitaxel (B517696) for 24h) | Inhibition of STAT3 activity | [3] |
| Gastric Cancer (NCI-N87) | Protein Expression Analysis | 25 µM (for 12, 24, 48h), 50 µM (for 24h) | Inhibition of HER2 and downstream signaling proteins | [3] |
| α-Glucosidase | Enzyme Inhibition Assay | 1.85×10−5 mol L−1 | Uncompetitive inhibition | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activity of Corosolic acid.
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Corosolic acid on the proliferation of cancer cell lines.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare various concentrations of Corosolic acid in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Enzyme Inhibition Assay (α-Glucosidase)
This protocol outlines a method to determine the inhibitory effect of Corosolic acid on α-glucosidase activity.
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Reagent Preparation: Prepare a solution of α-glucosidase in phosphate (B84403) buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer. Prepare various concentrations of Corosolic acid.
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Enzyme-Inhibitor Incubation: In a 96-well plate, add 50 µL of the α-glucosidase solution and 50 µL of the Corosolic acid solution at different concentrations. Incubate at 37°C for 15 minutes.
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Substrate Addition: Add 50 µL of the pNPG solution to each well to start the reaction.
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Incubation and Reaction Termination: Incubate the plate at 37°C for 30 minutes. Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Corosolic acid and determine the IC50 value.
Modulated Signaling Pathways
Corosolic acid exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as growth, proliferation, inflammation, and metabolism.
AMPK/SREBPs and NF-κB/MAPK Signaling Pathways
Corosolic acid has been shown to attenuate hepatic lipid accumulation and inflammatory responses by modulating the AMPK/SREBPs and NF-κB/MAPK signaling pathways[10]. It upregulates the phosphorylation of AMPK and downregulates SREBPs, which are key regulators of lipogenesis. Additionally, it inhibits NF-κB translocation and MAPK activation, thereby reducing the inflammatory response[10].
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Corosolic acid has been reported to modulate this pathway in various cancer cells[3]. Its ability to interfere with PI3K/Akt signaling can lead to the inhibition of cancer cell growth and induction of apoptosis.
Insulin (B600854) Signaling Pathway
Corosolic acid has been shown to stimulate glucose uptake by enhancing the phosphorylation of the insulin receptor[11]. This action is mediated through the activation of the insulin signaling pathway and can be blocked by PI3K inhibitors, indicating its potential as an anti-diabetic agent[11]. It also facilitates the translocation of GLUT4, a glucose transporter[11].
Corosolic acid is a promising natural compound with a wide array of biological activities that are of significant interest to the scientific and drug development communities. Its ability to modulate key signaling pathways involved in cancer, diabetes, and inflammation highlights its therapeutic potential. This technical guide provides a foundational understanding of its chemical structure, quantitative bioactivities, and mechanisms of action, which can serve as a valuable resource for further research and development efforts.
References
- 1. Corosolic acid - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Corosolic Acid | C30H48O4 | CID 6918774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. scispace.com [scispace.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. Corosolic Acid Attenuates Hepatic Lipid Accumulation and Inflammatory Response via AMPK/SREBPs and NF- [Formula: see text]B/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corosolic acid stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
